methyl 7-bromo-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylate
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Overview
Description
Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate typically involves the bromination of 1,2-dimethylbenzimidazole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products
The major products formed from these reactions include substituted benzimidazole derivatives, carboxylic acids, and reduced benzimidazole compounds.
Scientific Research Applications
Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-bromo-1,2-dimethylbenzimidazole-5-carboxylate
- 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, methyl ester
Uniqueness
Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13BrN2O2 |
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Molecular Weight |
285.14 g/mol |
IUPAC Name |
methyl 7-bromo-1,2-dimethyl-3H-indazole-5-carboxylate |
InChI |
InChI=1S/C11H13BrN2O2/c1-13-6-8-4-7(11(15)16-3)5-9(12)10(8)14(13)2/h4-5H,6H2,1-3H3 |
InChI Key |
BSMBALAHYPBBQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N1C)C(=CC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
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